Tris(8-quinolinolato)indium-(111)in

Overview

Description

Indium In-111 oxyquinoline is a radiopharmaceutical diagnostic agent primarily used for radiolabeling autologous leukocytes. This compound is composed of a 3:1 saturated complex of the radioactive isotope Indium-111 and oxyquinoline. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting gamma rays detectable with a gamma ray camera. This property makes it highly useful in nuclear medicine for detecting inflammatory processes and infections .

Preparation Methods

Indium In-111 oxyquinoline is prepared by mixing Indium-111 chloride with a solution of oxyquinoline in an acidic medium. The mixture is then neutralized and purified. The final product is a sterile, non-pyrogenic, isotonic aqueous solution with a pH range of 6.5 to 7.5. Each milliliter of the solution contains 37 MBq (1 mCi) of Indium-111, 50 micrograms of oxyquinoline, 100 micrograms of polysorbate 80, and 6 milligrams of HEPES buffer in 0.75% sodium chloride solution .

Chemical Reactions Analysis

Indium In-111 oxyquinoline undergoes several types of chemical reactions:

Oxidation and Reduction: Indium-111 decays by electron capture, a reduction process, to form cadmium-111.

Substitution: The complex can undergo substitution reactions where the oxyquinoline ligand can be replaced by other ligands under specific conditions.

Complexation: Indium forms a saturated (1:3) complex with oxyquinoline, which is neutral and lipid-soluble, enabling it to penetrate cell membranes

Common reagents and conditions used in these reactions include acidic and neutralizing agents, such as hydrochloric acid and sodium hydroxide, respectively. The major product formed from the decay of Indium-111 is cadmium-111 .

Scientific Research Applications

Nuclear Medicine

Indium In-111 oxyquinoline is extensively used in nuclear medicine for various diagnostic purposes:

- Leukocyte Labeling : It is primarily used for labeling autologous leukocytes, which are then reinfused into patients to detect infections and inflammatory diseases. This method enhances the visualization of leukocyte migration in response to infection or inflammation .

- Tumor Imaging : The compound plays a crucial role in tumor imaging, particularly in cases where conventional imaging techniques are inconclusive. It has been shown to effectively localize tumors through targeted imaging .

Platelet Kinetics

Indium In-111 oxyquinoline is utilized to study platelet kinetics and detect thrombus formation in patients with thromboembolic disorders. This application is vital for understanding blood clotting mechanisms and developing treatments for related conditions .

Cell Trafficking and Biodistribution Studies

The compound is valuable for studying cell trafficking and biodistribution in vivo, which is crucial in stem cell research and the development of cell-based therapies. By tracking the movement of labeled cells, researchers can gain insights into therapeutic efficacy and safety .

Clinical Application of Indium In-111 Oxyquinoline

A study demonstrated the effectiveness of Indium In-111 oxyquinoline in diagnosing infections by labeling leukocytes from patients with suspected inflammatory diseases. The labeled cells were reinfused, allowing for precise localization of infection sites using gamma camera imaging .

| Study | Objective | Findings |

|---|---|---|

| Clinical Study on Infection Diagnosis | Evaluate the efficacy of Indium In-111 labeled leukocytes | Enhanced detection of abscesses and inflammatory lesions compared to conventional methods |

Tumor Imaging Research

Research involving Indium In-111 oxyquinoline highlighted its utility in tumor imaging where standard imaging modalities failed. Patients with difficult-to-diagnose tumors showed improved outcomes with targeted imaging using this radiopharmaceutical .

| Study | Objective | Findings |

|---|---|---|

| Tumor Imaging Study | Assess the effectiveness of Indium In-111 for tumor localization | Successful identification of tumors not visible on standard scans |

Pharmacokinetics and Clearance

The pharmacokinetics of Indium In-111 oxyquinoline reveal critical insights into its behavior post-administration:

- Half-life : The physical half-life of indium-111 is approximately 67.2 hours, with biological half-lives varying based on individual patient factors .

- Clearance : Following administration, about 30% of the dose accumulates in the spleen and liver, with significant retention observed up to 72 hours post-injection .

Mechanism of Action

Indium In-111 oxyquinoline works by forming a neutral, lipid-soluble complex that can penetrate cell membranes. Once inside the cell, Indium detaches from the oxyquinoline complex and becomes attached to cytoplasmic components. The liberated oxyquinoline is released by the cell. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting gamma rays that can be detected with a gamma ray camera .

Comparison with Similar Compounds

Indium In-111 oxyquinoline is unique due to its specific use in radiolabeling leukocytes for detecting inflammatory processes. Similar compounds include:

Indium In-111 chloride: Used for radiolabeling monoclonal antibodies in diagnostic imaging procedures.

Indium In-111 pentetreotide: Used for imaging neuroendocrine tumors.

Fluorine-18 and Zirconium-89 labeled compounds: These are emerging alternatives with superior sensitivity and spatial resolution for certain imaging applications.

Indium In-111 oxyquinoline stands out due to its excellent in vivo stability, low toxicity, and versatile labeling characteristics, making it a valuable tool in various diagnostic and research applications .

Biological Activity

Tris(8-quinolinolato)indium-(111)in, commonly referred to as Indium In-111 oxyquinoline, is a radiopharmaceutical compound primarily utilized in nuclear medicine for imaging and diagnostic purposes. Its biological activity is largely attributed to its ability to bind to leukocytes, enabling the localization of inflammatory processes and infections within the body. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and clinical applications.

The mechanism of action of this compound involves several key steps:

- Complex Formation : The compound forms a stable complex with the indium-111 isotope and 8-hydroxyquinoline (oxine), which is lipid-soluble and can penetrate cellular membranes.

- Leukocyte Labeling : Following intravenous administration, the complex binds to leukocytes outside the body. This process enhances the visualization of leukocyte migration in response to infection or inflammation.

- Gamma Emission : As indium-111 decays by isomeric transition and electron capture, it emits gamma rays detectable by gamma cameras, facilitating imaging of targeted areas within the body .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Approximately 30% of the administered dose is taken up by the spleen and liver within 2-48 hours post-injection .

- Distribution : The biological half-life varies; about 9.5% to 24.4% remains in whole blood, with a biological half-time ranging from 2.8 to 5.5 hours for initial clearance .

- Elimination : The majority of the compound is eliminated through decay to stable cadmium, with less than 1% excreted in urine and feces within 24 hours .

Binding Affinity

The binding affinity of this compound for serum proteins is critical for its biological activity:

- Human Serum Albumin (HSA) : Moderate binding affinity has been observed (log K′ = 5.0–5.1), which influences the distribution and efficacy of the compound in vivo .

- Transferrin (Tf) : The presence of transferrin competes with the complex for indium ions, affecting labeling efficiency and overall therapeutic outcomes .

Clinical Applications

This compound is primarily used in diagnostic imaging:

- Infection Detection : It is effective in localizing infections and inflammatory lesions by tracking leukocyte migration.

- Cancer Diagnosis : The compound has potential applications in oncology for imaging tumor-associated leukocyte activity.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Infection Localization : A study demonstrated that patients receiving labeled leukocytes showed significant localization of indium-labeled cells at sites of infection, confirming its utility in diagnosing abscesses .

- Comparative Study with Other Radiopharmaceuticals : Research comparing this compound with other radiopharmaceuticals indicated superior sensitivity in detecting inflammatory processes due to its specific binding properties .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Chemical Structure | C27H18InN3O3 |

| Half-Life | Physical: 67.2 hours; Biological: 2.8 to 5.5 hours |

| Absorption | 30% uptake by spleen/liver |

| Protein Binding | Moderate affinity for HSA (log K′ = 5.0–5.1) |

| Clinical Use | Imaging infections and tumors |

| Major Competing Protein | Transferrin |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Tris(8-quinolinolato)indium-(111In) with high radiochemical purity?

- Methodological Answer : Synthesis typically involves reacting indium-(111In) chloride with 8-hydroxyquinoline in a solvent like ethanol or dimethylformamide under inert conditions. Key parameters include pH control (~8–9), stoichiometric ligand-to-metal ratios (3:1), and reaction time (1–2 hours). Radiochemical purity is validated via radio-TLC or HPLC, with adjustments in ligand excess or temperature (60–80°C) to minimize uncomplexed indium species .

Q. Which spectroscopic and structural characterization techniques are most effective for confirming the coordination geometry of Tris(8-quinolinolato)indium-(111In)?

- Methodological Answer : X-ray crystallography is definitive for structural confirmation, but for radiopharmaceutical applications, FT-IR (to confirm ligand binding via quinoline N–O and C–O stretches) and UV-Vis spectroscopy (for π→π* transitions in the 300–400 nm range) are practical. Extended X-ray absorption fine structure (EXAFS) can resolve coordination environments in non-crystalline samples .

Q. How can researchers ensure reproducibility in the synthesis of Tris(8-quinolinolato)indium-(111In) across different laboratories?

- Methodological Answer : Standardize protocols using strict inert atmospheres (argon/glovebox), pre-dried solvents, and calibrated pH meters. Cross-validate purity using orthogonal methods (e.g., radio-HPLC paired with ICP-MS for indium quantification). Publish detailed procedural logs, including batch-specific deviations .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported luminescence quantum yields for Tris(8-quinolinolato)indium-(111In) complexes?

- Methodological Answer : Discrepancies often arise from solvent polarity, oxygen quenching, or impurities. Use degassed solvents, inert measurement conditions, and control experiments with known standards (e.g., [Ru(bpy)₃]²⁺). Time-resolved photoluminescence can distinguish intrinsic emission from artifacts. Statistical validation (e.g., ANOVA) of replicate measurements is critical .

Q. How do electron-withdrawing/-donating substituents on the quinolinol ligand influence the photophysical and electrochemical properties of Tris(8-quinolinolato)indium-(111In)?

- Methodological Answer : Systematic substitution at the 5-position of the quinolinol ligand (e.g., –NO₂, –OCH₃) allows modulation of HOMO-LUMO gaps. Cyclic voltammetry (to measure oxidation/reduction potentials) and DFT calculations (e.g., Gaussian09 with B3LYP functional) correlate substituent effects with emission maxima and charge-transfer efficiency .

Q. What comparative insights can be drawn from the catalytic or optoelectronic behavior of Tris(8-quinolinolato)indium-(111In) versus analogous Al³⁺ or Ga³⁺ complexes?

- Methodological Answer : Compare metal-ligand bond dissociation energies (via thermogravimetric analysis) and Lewis acidity (using Gutmann-Beckett tests). For optoelectronics, evaluate charge-carrier mobility in thin-film devices (e.g., OFETs) and stability under operational conditions (e.g., 85°C/85% humidity). Indium’s larger ionic radius often enhances luminescence but reduces thermal stability versus aluminum .

Q. How can researchers design experiments to probe the kinetic stability of Tris(8-quinolinolato)indium-(111In) in biological matrices for theranostic applications?

- Methodological Answer : Conduct serum stability assays (incubate in fetal bovine serum at 37°C, monitor radiochemical purity over 24h). Use competitive binding studies with transferrin or EDTA to assess ligand exchange kinetics. Micro-SPECT/CT imaging in murine models quantifies in vivo retention .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing conflicting thermodynamic data (e.g., binding constants) for Tris(8-quinolinolato)indium-(111In) complexes?

- Methodological Answer : Apply error-weighted nonlinear regression to isothermal titration calorimetry (ITC) data. Use Bayesian statistics to account for instrumental uncertainty. Cross-check with independent methods like fluorescence quenching or UV-Vis titration .

Q. How should researchers address outliers in spectroscopic or crystallographic datasets for Tris(8-quinolinolato)indium-(111In)?

- Methodological Answer : Outliers in crystallography may arise from disorder or twinning; refine structures using SHELXL with restraints. For spectroscopy, employ Grubbs’ test (α=0.05) to identify statistically significant outliers, then repeat measurements under controlled conditions .

Q. Tables

Table 1. Key Synthetic Parameters for Tris(8-quinolinolato)indium-(111In)

Table 2. Comparative Photophysical Properties of M³⁺-Quinolinolato Complexes

| Metal Ion | λem (nm) | Quantum Yield (Φ) | Stability (TGA, °C) | Reference |

|---|---|---|---|---|

| In³⁺ | 520–540 | 0.15–0.25 | 220–250 | |

| Al³⁺ | 490–510 | 0.30–0.40 | 280–300 | |

| Ga³⁺ | 500–520 | 0.10–0.20 | 200–220 |

Properties

Key on ui mechanism of action |

Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting a gamma ray that can be detected with a gamma ray camera. Following intravenous administration, the lipid-soluble complex is able to penetrate platelet cell membranes. Once inside, Indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components. |

|---|---|

CAS No. |

65389-08-4 |

Molecular Formula |

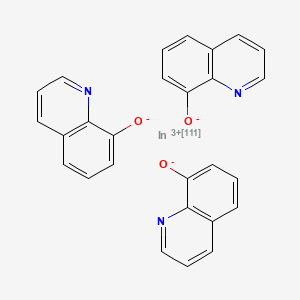

C27H18InN3O3 |

Molecular Weight |

543.4 g/mol |

IUPAC Name |

indium-111(3+);quinolin-8-olate |

InChI |

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3/i;;;1-4 |

InChI Key |

AEGSYIKLTCZUEZ-FZTWWWDYSA-K |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |

Isomeric SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[111In+3] |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.